2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Description
2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic amino acid derivative featuring a fused cyclopropane-pyrrolidine scaffold. The tert-butoxycarbonyl (Boc) group serves as a protective group for the secondary amine, enhancing stability during synthetic processes. This compound is widely utilized in pharmaceutical research as a rigidified proline analog or as a precursor for bioactive molecules due to its conformational constraints, which mimic peptide secondary structures .
Key structural attributes include:
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIIZQXOIDYWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves the cyclization of enynes. Metal-catalyzed cyclization, particularly using cobalt, ruthenium, and rhodium, is a popular method for constructing the 3-azabicyclo[3.1.0]hexane skeleton . This process allows for the simultaneous formation of both rings in a single reaction, utilizing easily accessible starting materials.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using flow microreactor systems. These systems provide a more efficient, versatile, and sustainable method compared to traditional batch processes . The flow process allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Chemical Reactions Analysis
Types of Reactions: 2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid undergoes several types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen chloride gas for deprotection of the tert-butyl carbamate (N-Boc) group . The reactions are often carried out under solvent-free conditions, which are efficient and scalable.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions typically yield the corresponding amine hydrochloride salts .
Scientific Research Applications
2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has a wide range of applications in scientific research, including:
- Chemistry : Used as a building block in organic synthesis.
- Biology : Employed in the study of enzyme mechanisms and protein interactions.
- Medicine : Investigated for its potential therapeutic properties.
- Industry : Utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Pharmacological Relevance
- The dichloro-substituted variant (C₁₁H₁₅Cl₂NO₄) shows promise in kinase inhibition due to its electrophilic Cl atoms .
- Bicyclo[2.1.1]hexane analogues exhibit distinct binding affinities in protease inhibition compared to the [3.1.0] core, attributed to reduced ring strain .
- Methyl-substituted derivatives (e.g., C₁₂H₁₉NO₄) demonstrate enhanced oral bioavailability in preclinical studies .
Biological Activity
2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (CAS No. 1219430-61-1) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This compound features a unique bicyclic structure that may influence its interaction with biological targets.
- Molecular Formula : C₁₁H₁₇NO₄
- Molecular Weight : 227.26 g/mol
- Structure : The compound contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions.
Research indicates that compounds similar to this compound can act as inhibitors of various proteases, including the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. The bicyclic structure may mimic amino acids such as leucine, allowing it to fit into the active site of proteases effectively.
Case Studies and Research Findings
-
SARS-CoV-2 Main Protease Inhibition :
- A study highlighted the use of azabicyclo compounds as cyclic leucine mimetics, which showed significant inhibition of SARS-CoV-2 Mpro activity. The compound's structure allows it to interact favorably with the enzyme's active site, leading to reduced viral replication in vitro .
- The compound demonstrated an EC50 value (the concentration required to inhibit viral replication by 50%) indicating its potency against SARS-CoV-2 .
- Pharmacokinetics :
Comparative Biological Activity Table
| Compound | Target | EC50 (nM) | Ki (nM) | Remarks |
|---|---|---|---|---|
| This compound | SARS-CoV-2 Mpro | 1364 | 27.7 | Potent inhibitor; good metabolic stability |
| PF-07321332 | SARS-CoV-2 Mpro | 85.3 | 12.1 | Clinical candidate; higher potency than azabicyclo analogs |
| Other analogs | Various proteases | Varies | Varies | Some show no activity against mammalian proteases |
Safety and Toxicity
The safety profile of this compound has not been extensively studied; however, preliminary data suggest that it does not exhibit significant cytotoxicity at therapeutic concentrations . Further toxicological studies are necessary to fully understand its safety profile.
Q & A
Q. Example Resolution Data :
| Method | Conditions | Purity Achieved | Reference |
|---|---|---|---|
| Salt Formation | L-Tartaric acid, EtOH | 99% ee (enantiomeric excess) | |
| Chiral HPLC | Chiralpak® IA, 90:10 Hexane/IPA | 98% ee |
Advanced: How do stress conditions (acid/base/oxidation) affect the stability of this compound?
Methodological Answer:
Degradation pathways are studied via forced degradation assays:
Acidic Conditions (1M HCl) : Hydrolysis of the Boc group generates 2-azabicyclo[3.1.0]hexane-3-carboxylic acid as a primary degradant .
Oxidative Conditions (H₂O₂) : Adamantyl side chains undergo hydroxylation, forming derivatives like 2-[2-amino-2-(3-hydroxyadamantyl)acetyl]-bicyclo analogs .
Analytical Methods :
Q. Degradation Products Table :
| Condition | Major Degradant | Structural Feature | Reference |
|---|---|---|---|
| Acidic | 2-azabicyclo[3.1.0]hexane-3-carboxylic acid | Boc group removed | |
| Oxidative | Hydroxy-adamantyl derivative | Adamantyl hydroxylation |
Advanced: What computational tools predict the stereochemical outcomes of its synthesis?
Methodological Answer:
Ab Initio Calculations (Gaussian 09) : Model transition states to predict cis/trans ratios in cyclopropanation. For example, steric clashes between substituents favor cis products .
Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to calculate activation energies for competing pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
